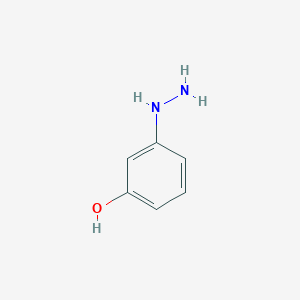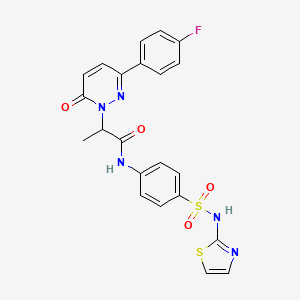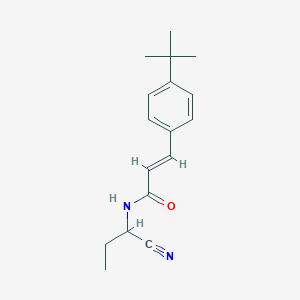
3-Hydrazinylphenol
Übersicht
Beschreibung
3-Hydrazinylphenol: is an organic compound with the molecular formula C₆H₈N₂O. It is a derivative of phenol, where the hydroxyl group is substituted at the meta position with a hydrazine group. This compound is known for its potential biological activities, including anti-inflammatory, antiviral, and antitumor properties .
Wissenschaftliche Forschungsanwendungen
3-Hydrazinylphenol has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It exhibits anti-inflammatory properties and is used in studies related to inflammation and immune response.
Medicine: Due to its antiviral and antitumor activities, it is investigated for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
3-Hydrazinylphenol is a serotonin analog that primarily targets decarboxylase enzymes . These enzymes play a crucial role in the biosynthesis of various neurotransmitters, including serotonin, dopamine, and histamine. By inhibiting these enzymes, this compound can modulate the levels of these neurotransmitters in the body .
Mode of Action
As a decarboxylase inhibitor, this compound binds to the active site of the enzyme, preventing it from catalyzing the decarboxylation of its substrate . This interaction results in decreased production of the corresponding neurotransmitters, thereby altering neuronal signaling.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin synthesis pathway . By inhibiting the decarboxylation step, this compound reduces the production of serotonin from its precursor, 5-hydroxytryptophan . This can have downstream effects on various physiological processes regulated by serotonin, including mood, sleep, and appetite.
Pharmacokinetics
As a small molecule with a molecular weight of 12414 g/mol , it is likely to have good bioavailability and can be distributed throughout the body
Result of Action
The inhibition of decarboxylase enzymes by this compound leads to a decrease in the levels of certain neurotransmitters . This can result in various molecular and cellular effects, depending on the specific neurotransmitter affected. For example, reduced serotonin levels can affect mood and sleep, while decreased dopamine levels can impact movement and reward-related behavior .
Biochemische Analyse
Biochemical Properties
3-Hydrazinylphenol interacts with various enzymes and proteins in biochemical reactions. It has been shown to have anti-inflammatory properties in vitro studies
Cellular Effects
This compound has been shown to have antiviral and antitumor effects, which are thought to be due to its inhibition of dopamine decarboxylase . It influences cell function by interacting with the 5-HT1A receptor
Molecular Mechanism
The molecular mechanism of this compound involves its role as a decarboxylase inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these interactions are still being studied.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Hydrazinylphenol involves the diazotization of 3-aminophenol followed by reduction. The process can be summarized as follows :
Diazotization: 3-Aminophenol is dissolved in concentrated hydrochloric acid and cooled to 10°C. Sodium nitrite is added dropwise to form the diazonium salt.
Reduction: The diazonium salt is then reduced using tin(II) chloride in hydrochloric acid. The reaction mixture is stirred at room temperature for 45 minutes.
Neutralization: The reaction mixture is basified to pH 10 using sodium hydroxide, and the product is extracted with ethyl acetate.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions:
3-Hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives of this compound.
Vergleich Mit ähnlichen Verbindungen
3-Aminophenol: Similar structure but with an amino group instead of a hydrazine group.
4-Hydrazinylphenol: Similar structure but with the hydrazine group at the para position.
2-Hydrazinylphenol: Similar structure but with the hydrazine group at the ortho position.
Uniqueness:
3-Hydrazinylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substitution allows for different reactivity compared to ortho- and para-substituted analogs, making it valuable in specific synthetic and biological applications.
Eigenschaften
IUPAC Name |
3-hydrazinylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-8-5-2-1-3-6(9)4-5/h1-4,8-9H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQIHHJJAXBWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)



![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2480588.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480593.png)

![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)

